molecular formula C19H21N3O3 B11978138 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide

4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B11978138
M. Wt: 339.4 g/mol
InChI Key: APPZEROWVXOAAX-XSFVSMFZSA-N
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Description

4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, an ethoxyphenyl group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves the condensation of 4-oxobutanamide with 2-benzylidenehydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the ethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Benzylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide
  • 4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide
  • 4-(2-Benzylidenehydrazino)-N-(4-nitrophenyl)-4-oxobutanamide

Uniqueness

4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-ethoxyphenyl)butanediamide

InChI

InChI=1S/C19H21N3O3/c1-2-25-17-10-8-16(9-11-17)21-18(23)12-13-19(24)22-20-14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24)/b20-14+

InChI Key

APPZEROWVXOAAX-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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